molecular formula C14H22O6 B15157584 Triethyl pent-4-ene-1,2,2-tricarboxylate CAS No. 674786-71-1

Triethyl pent-4-ene-1,2,2-tricarboxylate

Cat. No.: B15157584
CAS No.: 674786-71-1
M. Wt: 286.32 g/mol
InChI Key: KTHNUEXPNSPJDO-UHFFFAOYSA-N
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Description

Triethyl pent-4-ene-1,2,2-tricarboxylate is an organic compound with the molecular formula C14H22O6 It is characterized by the presence of three carboxylate groups and a pent-4-ene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triethyl pent-4-ene-1,2,2-tricarboxylate typically involves the esterification of pent-4-ene-1,2,2-tricarboxylic acid with ethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Triethyl pent-4-ene-1,2,2-tricarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Triethyl pent-4-ene-1,2,2-tricarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of triethyl pent-4-ene-1,2,2-tricarboxylate depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triethyl pent-4-ene-1,2,2-tricarboxylate is unique due to its pent-4-ene backbone, which imparts distinct chemical properties and reactivity compared to other tricarboxylate esters. This uniqueness makes it valuable for specific applications where its particular structure and reactivity are advantageous .

Properties

CAS No.

674786-71-1

Molecular Formula

C14H22O6

Molecular Weight

286.32 g/mol

IUPAC Name

triethyl pent-4-ene-1,2,2-tricarboxylate

InChI

InChI=1S/C14H22O6/c1-5-9-14(12(16)19-7-3,13(17)20-8-4)10-11(15)18-6-2/h5H,1,6-10H2,2-4H3

InChI Key

KTHNUEXPNSPJDO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(CC=C)(C(=O)OCC)C(=O)OCC

Origin of Product

United States

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